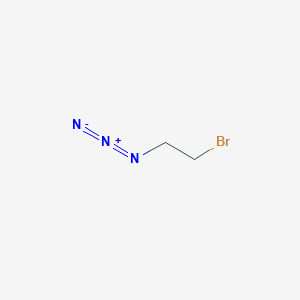

1-Azido-2-bromoethane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Azido-2-bromoethane is a chemical compound that belongs to the alkyl azides family. These compounds are known for their high reactivity and ability to undergo a wide range of chemical reactions .

Synthesis Analysis

1-Azido-2-bromoethane is actively used in various chemical reactions and synthesis processes. For instance, activated α-azido bromides, like 1,2-diphenyl-1-azido-2-bromoethane, undergo E2-type β-elimination to yield corresponding olefins. This indicates its potential in organic synthesis and reaction mechanism studies .

Molecular Structure Analysis

The molecular formula of 1-Azido-2-bromoethane is C2H4BrN3. It has an average mass of 149.977 Da and a monoisotopic mass of 148.958847 Da .

Chemical Reactions Analysis

1-Azido-2-bromoethane is involved in asymmetric haloazidation of α,β-unsaturated ketones, showcasing its role in introducing azide groups into organic compounds and constructing organic azides with two vicinal stereocenters, which are crucial in drug discovery and material science.

Physical And Chemical Properties Analysis

1-Azido-2-bromoethane has 3 H bond acceptors and 0 H bond donors. It has 2 freely rotating bonds and 0 Rule of 5 violations. Its ACD/LogP is 1.17, and its ACD/LogD (pH 5.5) and ACD/LogD (pH 7.4) are both 1.71 .

Applications De Recherche Scientifique

- Activated α-azido bromides, such as 1,2-diphenyl-1-azido-2-bromoethane, undergo E2-type β-elimination reactions. This process yields corresponding olefins as the sole product . Researchers exploit this property for constructing carbon-carbon double bonds in organic synthesis.

Olefin Synthesis via β-Elimination

Mécanisme D'action

Target of Action

1-Azido-2-bromoethane is a unique compound with a distinctive combination of functional groups . The structure of 1-Azido-2-bromoethane consists of an azide group (-N3) and a bromine atom (-Br), indicating potential reactivity in various organic reactions .

Mode of Action

The azide group in 1-Azido-2-bromoethane is highly reactive, and the bromine atom is a good leaving group . In the presence of appropriate conditions, other nucleophiles can replace the azide group, forming new compounds . On similar treatment, activated α-azido bromide such as 1,2-diphenyl-1-azido-2-bromoethane undergoes E2-type β-elimination to give the corresponding olefin as the sole product .

Safety and Hazards

Propriétés

IUPAC Name |

1-azido-2-bromoethane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4BrN3/c3-1-2-5-6-4/h1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVZAQVHFWFYTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B2706173.png)

![N,N-dibenzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2706179.png)

![1-{[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B2706184.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2706185.png)

![3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2706186.png)

![2-(1H-Indol-3-YL)-N-[2-(4-phenylpiperazin-1-YL)pyrimidin-5-YL]acetamide](/img/structure/B2706188.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2706189.png)